molecular formula C28H45O6P B12801588 (3-(17-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta(a)phenanthren-17-yl)-3-oxo-propyl)-phosphonic acid diisopropyl ester CAS No. 6182-24-7

(3-(17-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta(a)phenanthren-17-yl)-3-oxo-propyl)-phosphonic acid diisopropyl ester

Cat. No.: B12801588
CAS No.: 6182-24-7
M. Wt: 508.6 g/mol
InChI Key: WAHHDHLBWKJTOL-UHFFFAOYSA-N
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Description

The compound (3-(17-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta(a)phenanthren-17-yl)-3-oxo-propyl)-phosphonic acid diisopropyl ester is a complex organic molecule with a unique structure It belongs to the class of phosphonic acid esters and features a cyclopenta(a)phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(17-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta(a)phenanthren-17-yl)-3-oxo-propyl)-phosphonic acid diisopropyl ester involves multiple steps. The starting materials typically include a cyclopenta(a)phenanthrene derivative and a phosphonic acid ester. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ketone groups can be reduced to alcohols.

    Substitution: The ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific pH, temperature, and solvent environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and molecular interactions.

Medicine

In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development and pharmacological studies.

Industry

In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties may contribute to the creation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (3-(17-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta(a)phenanthren-17-yl)-3-oxo-propyl)-phosphonic acid diisopropyl ester involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-(17-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta(a)phenanthren-17-yl)-3-oxo-propyl)-phosphonic acid diisopropyl ester lies in its cyclopenta(a)phenanthrene core and the presence of both hydroxyl and phosphonic acid ester groups

Properties

CAS No.

6182-24-7

Molecular Formula

C28H45O6P

Molecular Weight

508.6 g/mol

IUPAC Name

17-[3-di(propan-2-yloxy)phosphorylpropanoyl]-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C28H45O6P/c1-18(2)33-35(32,34-19(3)4)16-12-25(30)28(31)15-11-24-22-8-7-20-17-21(29)9-13-26(20,5)23(22)10-14-27(24,28)6/h17-19,22-24,31H,7-16H2,1-6H3

InChI Key

WAHHDHLBWKJTOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(CCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)OC(C)C

Origin of Product

United States

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